

# Methyl 3,3-difluorocyclobutane-1-carboxylate

## CAS number and structure

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### Compound of Interest

Compound Name: Methyl 3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B582325

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## Technical Guide: Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 3,3-difluorocyclobutane-1-carboxylate** is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold, combined with the electronic properties of the gem-difluoro group, makes it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its role in the development of antiviral compounds.

### Chemical Identity and Properties

CAS Number: 1234616-13-7[1]

Chemical Structure:

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**Figure 1.** Chemical structure of **Methyl 3,3-difluorocyclobutane-1-carboxylate**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	150.12 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	
Boiling Point	130 °C	
Density	1.20 g/cm <sup>3</sup>	
Flash Point	33 °C	
Storage Temperature	2-8 °C	

## Synthesis and Experimental Protocols

The synthesis of **Methyl 3,3-difluorocyclobutane-1-carboxylate** is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

### Step 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

An industrial preparation method for 3,3-difluorocyclobutane-1-carboxylic acid has been detailed, which involves a three-step reaction sequence starting from methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.[\[2\]](#)

Experimental Protocol:

- [2+2] Cycloaddition: Methyl acrylate and 1,1-dichloro-2,2-difluoroethylene are reacted under elevated temperature and pressure to yield methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate.
- Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to form 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylic acid.
- Reductive Dechlorination: The dichlorinated acid is then subjected to catalytic hydrogenation using a palladium-on-carbon catalyst in the presence of a base like triethylamine to afford 3,3-difluorocyclobutane-1-carboxylic acid.<sup>[2]</sup>

## Step 2: Esterification to Methyl 3,3-difluorocyclobutane-1-carboxylate

The carboxylic acid can be converted to its methyl ester via several standard esterification methods. A common and effective method is Fischer esterification.

### Experimental Protocol (Fischer Esterification):

- Reaction Setup: 3,3-Difluorocyclobutane-1-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
- Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
- Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
- Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation under reduced pressure to yield pure **Methyl 3,3-difluorocyclobutane-1-carboxylate**.

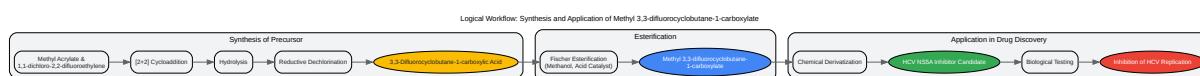
## Application in Drug Discovery: Antiviral Activity

**Methyl 3,3-difluorocyclobutane-1-carboxylate** serves as a key intermediate in the synthesis of potent antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[1] The unique structural and electronic properties of the 3,3-difluorocyclobutane moiety can enhance the binding affinity and pharmacokinetic profile of the final drug candidate.

The HCV NS5A protein is a crucial component of the viral replication complex and is a validated target for direct-acting antiviral therapies.[3] Inhibitors of NS5A block the replication of the virus, leading to a reduction in viral load.

## Logical Workflow: From Building Block to Antiviral Agent

The following diagram illustrates the logical progression from the synthesis of **Methyl 3,3-difluorocyclobutane-1-carboxylate** to its application in the development of HCV NS5A inhibitors.



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**Diagram 1.** Synthesis and application workflow.

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